(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine is a compound that belongs to the class of benzodiazoles, which are known for their diverse biological activities. This compound features a benzodiazole moiety attached to a phenylethylamine scaffold, suggesting potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound is classified under the category of organic compounds, specifically as an amine due to the presence of the amino group. It is structurally related to other biologically active benzodiazole derivatives, which have been extensively studied for their pharmacological properties, including antibacterial and anticancer activities .
The synthesis of (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine can be achieved through various synthetic routes. A common method involves the condensation reaction between 2-aminobenzimidazole and appropriate aldehydes or ketones. The process typically includes:
This method has shown efficiency in yielding high purity compounds suitable for biological testing .
The molecular structure of (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine can be described as follows:
The three-dimensional conformation can be analyzed using computational methods such as molecular dynamics simulations or density functional theory calculations to predict stability and reactivity .
(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine is hypothesized based on its structural similarity to other bioactive compounds. It may interact with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
For instance, studies have shown that benzodiazole derivatives often exhibit inhibition of certain kinases or modulation of neurotransmitter systems, leading to effects such as antibacterial activity or neuroprotective effects . Detailed kinetic studies and binding affinity assays would be necessary to elucidate the precise mechanism.
The physical properties of (1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine include:
Chemical properties include:
Spectroscopic data such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry can provide further insights into its chemical nature and purity .
(1S)-1-(1H-1,3-Benzodiazol-2-yl)-2-phenylethan-1-amine has potential applications in various scientific fields:
Research continues into optimizing its efficacy and safety profile for clinical applications .
Enantioselective synthesis of this chiral benzimidazole core relies on two primary approaches: chiral pool utilization and asymmetric catalysis. The (S)-configuration is achieved through:
Table 1: Enantioselective Synthesis Performance Comparison
Method | Auxiliary/Catalyst | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|
Chiral auxiliary | (S)-PEA derivatives | >95 | 78 | Cost of chiral precursors |
Asymmetric deprotonation | (-)-Sparteine/LiTMP | 92 | 65 | Moisture sensitivity |
Enzymatic resolution | Candida antarctica Lipase B | 98 | 45 | Low throughput |
Catalytic asymmetric reductive amination (CARA) directly constructs the chiral amine center from the prochiral ketone precursor, 2-(1H-benzimidazol-2-yl)-1-phenylethanone. Key advancements include:
Table 2: Catalytic Systems for Asymmetric Reductive Amination
Catalyst System | Conditions | ee (%) | Conversion | Turnover Frequency (h⁻¹) |
---|---|---|---|---|
Rh-(S,S)-Et-DuPhos | 50 bar H₂, MeOH, 60°C, 24h | 94 | >99% | 125 |
Ir-(R)-BINAP/TSDPEN | 20 bar H₂, iPrOH, 80°C, 12h | 90 | 95% | 85 |
(R)-TRIP/Hantzsch ester | rt, DCE, 72h | 88 | 78% | 2.5 |
Solid-phase synthesis enables parallel synthesis of benzimidazole derivatives through resin-bound intermediates:
The amine and benzimidazole groups enable targeted derivatization:
Table 3: Derivative Synthesis via Post-Modification
Reaction Type | Reagents/Conditions | Product | Yield (%) | Application Target |
---|---|---|---|---|
N-Acylation | Ac₂O, pyridine, 0°C→rt, 2h | N-Acetyl-1-(1H-benzodiazol-2-yl)-2-phenylethan-1-amine | 95 | Amide bioisosteres |
Reductive alkylation | HCHO, NaBH₃CN, MeOH, 12h | N-Methyl-1-(1H-benzodiazol-2-yl)-2-phenylethan-1-amine | 89 | Blood-brain barrier penetration |
N-Sulfonylation | TsCl, DMAP, CH₂Cl₂, 0°C, 1h | N-Tosyl derivative | 82 | Sulfonamide protease inhibitors |
Electrophilic bromination | NBS, DMF, 60°C, 30min | 5-Bromo-1-(1H-benzodiazol-2-yl)-2-phenylethan-1-amine | 73 | Cross-coupling precursors |
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: